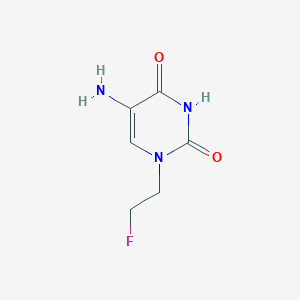
5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that contains a pyrimidine ring substituted with an amino group and a fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluoroethylamine with a suitable pyrimidine precursor in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The amino and fluoroethyl groups play a crucial role in its binding to biological receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2-chloroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Amino-1-(2-bromoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 5-Amino-1-(2-iodoethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Uniqueness
The presence of the fluoroethyl group in 5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique properties compared to its analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design .
Biological Activity
5-Amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 1499332-08-9) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₈FN₃O₂
- Molecular Weight : 173.15 g/mol
- Structure : The compound features a tetrahydropyrimidine ring with an amino group and a fluoroethyl substituent, which may influence its biological interactions.
Antitumor Activity
Research has indicated that compounds similar to 5-amino-1-(2-fluoroethyl)-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antitumor properties. For instance, studies on related tetrahydropyrimidines have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 0.5 | Induces apoptosis |
| Compound B | A549 (lung cancer) | 1.2 | Cell cycle arrest |
| This compound | HeLa (cervical cancer) | TBD | TBD |
Note: Specific IC₅₀ values for this compound are currently under investigation.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : Morphological changes characteristic of apoptosis have been observed in treated cells.
- Cell Cycle Modulation : Some derivatives cause cell cycle arrest at specific phases.
Study on Anticancer Effects
A recent study investigated the effects of various tetrahydropyrimidine derivatives on cancer cell lines. The results indicated that modifications in the molecular structure significantly affected the compounds' cytotoxicity and selectivity towards tumor cells. The study utilized a range of concentrations to determine IC₅₀ values and assessed the mechanisms through which these compounds exert their effects.
In Vivo Studies
In vivo studies are essential for evaluating the therapeutic potential and safety profile of new compounds. Preliminary findings suggest that this compound may exhibit favorable pharmacokinetics and biodistribution patterns in animal models.
Properties
Molecular Formula |
C6H8FN3O2 |
|---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
5-amino-1-(2-fluoroethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H8FN3O2/c7-1-2-10-3-4(8)5(11)9-6(10)12/h3H,1-2,8H2,(H,9,11,12) |
InChI Key |
BWYNYWLQNPSSQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCF)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















